1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea
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Overview
Description
Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a pyrazole ring and a quinazoline derivative. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the aminophenyl group. The tert-butyl group is then added to the pyrazole ring. The final step involves the coupling of the pyrazole derivative with the quinazoline derivative through a urea linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce aminophenyl derivatives.
Scientific Research Applications
Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the suppression of cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-naphthalen-1-ylurea
- 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea
Uniqueness
Compared to similar compounds, Urea, N-[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]-N’-[4-(4-quinazolinylamino)phenyl]- is unique due to its specific combination of functional groups. The presence of both the pyrazole and quinazoline moieties imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H28N8O |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-[2-(3-aminophenyl)-5-tert-butylpyrazol-3-yl]-3-[4-(quinazolin-4-ylamino)phenyl]urea |
InChI |
InChI=1S/C28H28N8O/c1-28(2,3)24-16-25(36(35-24)21-8-6-7-18(29)15-21)34-27(37)33-20-13-11-19(12-14-20)32-26-22-9-4-5-10-23(22)30-17-31-26/h4-17H,29H2,1-3H3,(H,30,31,32)(H2,33,34,37) |
InChI Key |
SHTNULLAAVPXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43)C5=CC=CC(=C5)N |
Origin of Product |
United States |
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